5-Mesityl-1,3-cyclohexanedione
Overview
Description
5-Mesityl-1,3-cyclohexanedione is an organic compound with the molecular formula C15H18O2 It is a derivative of 1,3-cyclohexanedione, where one of the hydrogen atoms is replaced by a mesityl group (2,4,6-trimethylphenyl)
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Mesityl-1,3-cyclohexanedione can be synthesized through a multi-step process involving the reaction of mesityl oxide with diethyl malonate. The general procedure involves the following steps:
Formation of Sodium Ethoxide: Sodium is dissolved in absolute ethanol to form sodium ethoxide.
Michael Addition: Mesityl oxide is added to the sodium ethoxide solution, followed by the addition of diethyl malonate. The mixture is refluxed for several hours.
Hydrolysis and Decarboxylation: The reaction mixture is treated with potassium hydroxide and refluxed further.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Mesityl-1,3-cyclohexanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur at the mesityl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted mesityl derivatives.
Scientific Research Applications
5-Mesityl-1,3-cyclohexanedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Mesityl-1,3-cyclohexanedione involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes, affecting metabolic pathways. The mesityl group enhances its binding affinity to target proteins, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexanedione: A parent compound with similar chemical properties but lacks the mesityl group.
Dimedone (5,5-Dimethyl-1,3-cyclohexanedione): Another derivative of 1,3-cyclohexanedione with two methyl groups instead of a mesityl group
Uniqueness
5-Mesityl-1,3-cyclohexanedione is unique due to the presence of the mesityl group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
5-(2,4,6-trimethylphenyl)cyclohexane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-9-4-10(2)15(11(3)5-9)12-6-13(16)8-14(17)7-12/h4-5,12H,6-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCPDRWZRFMXHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2CC(=O)CC(=O)C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355164 | |
Record name | 5-MESITYL-1,3-CYCLOHEXANEDIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88311-79-9 | |
Record name | 5-MESITYL-1,3-CYCLOHEXANEDIONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.